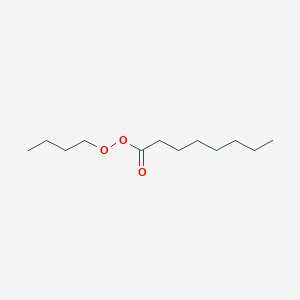

Butyl octaneperoxoate

Description

Structure

3D Structure

Properties

CAS No. |

22087-33-8 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

butyl octaneperoxoate |

InChI |

InChI=1S/C12H24O3/c1-3-5-7-8-9-10-12(13)15-14-11-6-4-2/h3-11H2,1-2H3 |

InChI Key |

HJYKWKJPUPQEBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OOCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl peroxy-2-ethylhexanoate, a versatile organic peroxide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation.

Synthesis of tert-Butyl Peroxy-2-ethylhexanoate

The synthesis of tert-butyl peroxy-2-ethylhexanoate is typically achieved through a biphasic reaction involving the deprotonation of tert-butyl hydroperoxide (TBHP) followed by its reaction with 2-ethylhexanoyl chloride.

Signaling Pathway for the Synthesis

The synthesis proceeds through a two-step mechanism. Initially, a base is used to deprotonate tert-butyl hydroperoxide, forming a tert-butyl peroxy anion. This is followed by the nucleophilic attack of the peroxy anion on the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride, leading to the formation of the desired product and a salt byproduct.

Caption: Synthesis pathway of tert-butyl peroxy-2-ethylhexanoate.

Experimental Protocol

This protocol is a generalized procedure based on common synthetic methods for peroxy esters.[1][2][3] Extreme caution should be exercised when handling organic peroxides due to their potential for explosive decomposition. [4][5][6]

Materials:

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

-

2-Ethylhexanoyl chloride (98%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Peroxy Anion: In a three-necked flask cooled in an ice-water bath, dissolve sodium hydroxide in deionized water to create a solution. While vigorously stirring, slowly add tert-butyl hydroperoxide to the basic solution, ensuring the temperature is maintained below 10°C. This reaction is exothermic. Continue stirring for 30 minutes at this temperature to ensure complete formation of the sodium tert-butyl peroxide salt.[1][2]

-

Acylation Reaction: Dissolve 2-ethylhexanoyl chloride in an organic solvent such as dichloromethane in the dropping funnel. Add this solution dropwise to the rapidly stirred, cold aqueous solution of sodium tert-butyl peroxide. The rate of addition should be controlled to maintain the reaction temperature below 15°C. After the addition is complete, allow the mixture to stir for an additional 2-3 hours, gradually warming to room temperature.[1]

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil is tert-butyl peroxy-2-ethylhexanoate. For higher purity, vacuum distillation can be performed, but this is extremely hazardous and should only be attempted with appropriate safety measures in place.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of tert-butyl peroxy-2-ethylhexanoate.

Characterization of tert-Butyl Peroxy-2-ethylhexanoate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butyl peroxy-2-ethylhexanoate.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₃ | [1] |

| Molecular Weight | 216.32 g/mol | [1] |

| CAS Number | 3006-82-4 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.89 g/cm³ at 20°C | [7] |

| Melting Point | -30 °C | [2] |

| Boiling Point | Decomposes | |

| Flash Point | 85 °C | [7] |

| Solubility | Insoluble in water, soluble in common organic solvents |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show signals for the tert-butyl group (a singlet around 1.3 ppm) and the protons of the 2-ethylhexyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide signals for all 12 carbon atoms in the molecule, allowing for structural confirmation.

-

FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band corresponding to the C=O (ester) stretching vibration is expected around 1750-1770 cm⁻¹.

-

Mass Spectrometry (MS): Would show the molecular ion peak and characteristic fragmentation patterns. A study on the analysis of this compound in water by LC/MS/MS has been reported.[8]

Thermal Stability and Decomposition

The thermal stability of tert-butyl peroxy-2-ethylhexanoate is a critical parameter due to its potential for self-accelerating decomposition.

| Thermal Property | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [7][9] |

| Half-life (t₁/₂) in Benzene | 10 hours at 72 °C | [2] |

| 1 hour at 91 °C | [9] | |

| 0.1 hour at 113 °C | [9] | |

| Activation Energy (Ea) | 124.9 kJ/mol | [9] |

Decomposition Products: The major decomposition products upon heating include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[9]

Safety and Handling

Tert-butyl peroxy-2-ethylhexanoate is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.[4][5][6]

-

Hazards: Organic peroxide, flammable, skin sensitizer, and very toxic to aquatic life.[4][5][6] Heating may cause a fire or explosion.[4][5]

-

Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[4] It should be stored separately from incompatible materials such as acids, bases, reducing agents, and metals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

-

Spills: In case of a spill, eliminate all ignition sources and absorb with an inert, non-combustible material.[10]

This guide provides a foundational understanding of the synthesis and characterization of tert-butyl peroxy-2-ethylhexanoate. For any laboratory work, it is imperative to consult detailed safety data sheets and conduct a thorough risk assessment.

References

- 1. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]

- 2. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]

- 3. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

- 4. polymerization-chem.com.ar [polymerization-chem.com.ar]

- 5. chemos.de [chemos.de]

- 6. arkema.com [arkema.com]

- 7. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]

- 8. nies.go.jp [nies.go.jp]

- 9. yunno.net [yunno.net]

- 10. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Tert-Butyl Peroxy-2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of tert-butyl peroxy-2-ethylhexanoate (TBPEH), a widely used organic peroxide in various industrial applications. Understanding the decomposition behavior of this compound is critical for ensuring process safety, optimizing reaction conditions, and ensuring product quality. This document summarizes key kinetic parameters, details experimental protocols for thermal analysis, and provides a visual representation of the experimental workflow.

Core Concepts in Thermal Decomposition

Organic peroxides are characterized by the presence of a labile oxygen-oxygen bond, which can readily cleave upon heating to form highly reactive free radicals. This property makes them excellent initiators for polymerization reactions. However, this inherent instability also poses significant safety risks if not properly managed. The rate of decomposition is highly dependent on temperature and follows Arrhenius kinetics. Key parameters used to describe the thermal decomposition kinetics include the half-life (t½), activation energy (Ea), and the pre-exponential factor (A).

Quantitative Kinetic Data

The thermal decomposition of tert-butyl peroxy-2-ethylhexanoate has been studied to determine its kinetic parameters. The following table summarizes the key data for TBPEH, often sold under the trade name Trigonox® 21S.[1][2][3]

| Parameter | Value | Unit | Conditions |

| Half-life (t½) | In Chlorobenzene | ||

| 10 hours | 72 | °C | |

| 1 hour | 91 | °C | |

| 0.1 hour | 113 | °C | |

| Activation Energy (Ea) | 124.9 | kJ/mol | |

| Pre-exponential Factor (A) | 1.54E+14 | s⁻¹ | |

| SADT (Self-Accelerating Decomposition Temperature) | 35 | °C |

Experimental Protocols for Thermal Analysis

The kinetic parameters presented above are typically determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable information about the thermal stability and decomposition profile of organic peroxides.[4][5][6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is widely used to determine the heat of decomposition and to study the kinetics of exothermic reactions.

Objective: To determine the onset temperature, peak exothermic temperature, and enthalpy of decomposition of tert-butyl peroxy-2-ethylhexanoate.

Apparatus:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 1, TA Instruments Q2000)

-

Hermetically sealed aluminum or gold-plated stainless steel crucibles

-

Crucible sealing press

-

Analytical balance (accurate to ±0.01 mg)

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of tert-butyl peroxy-2-ethylhexanoate into a clean, tared DSC crucible. Due to the hazardous nature of organic peroxides, sample preparation should be conducted in a well-ventilated fume hood, away from heat sources and potential contaminants.

-

Hermetically seal the crucible using a sealing press. This is crucial to prevent the evaporation of the sample and its decomposition products, which could lead to inaccurate results and potential instrument contamination.

-

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (typically 20-50 mL/min) to provide a controlled and inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to ensure a stable baseline.

-

Heat the sample at a constant rate, typically between 2 and 10°C/min, to a final temperature well above the decomposition peak (e.g., 250°C). Multiple heating rates are often used to determine kinetic parameters using methods like the Kissinger method.

-

-

Data Analysis:

-

From the resulting DSC curve (heat flow vs. temperature), determine the onset temperature of the exothermic decomposition, the peak temperature, and the total heat of decomposition (enthalpy) by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and to study the decomposition pattern of materials.

Objective: To determine the decomposition temperature range and the mass loss profile of tert-butyl peroxy-2-ethylhexanoate.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000)

-

Alumina or platinum crucibles

-

Analytical balance (accurate to ±0.01 mg)

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) of tert-butyl peroxy-2-ethylhexanoate into a tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature where the decomposition is complete (e.g., 300°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

The TGA curve will show the percentage of mass loss as a function of temperature. From this curve, the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs can be determined. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the various decomposition stages more clearly.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the thermal decomposition kinetics of tert-butyl peroxy-2-ethylhexanoate.

Safety Considerations

Tert-butyl peroxy-2-ethylhexanoate is a thermally unstable substance that can undergo self-accelerating decomposition, which may lead to fire or explosion.[7] It is crucial to handle this compound with extreme care. Always store it at the recommended refrigerated temperatures and avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts. All work should be performed in a well-ventilated area, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.

References

Technical Guide: Tert-Butyl Peroxy-2-ethylhexanoate (CAS 3006-82-4)

An in-depth technical guide on the properties and hazards of the compound associated with CAS number 3006-82-4 is provided below. This guide is intended for researchers, scientists, and drug development professionals.

Clarification of Chemical Identity

It is important to note that while the topic specifies CAS number 3006-82-4 in connection with tert-Butyl 2-bromo-2-methylpropanoate, this CAS number is authoritatively assigned to tert-butyl peroxy-2-ethylhexanoate . Tert-Butyl 2-bromo-2-methylpropanoate is correctly identified by CAS number 23877-12-5. This guide will focus on the properties and hazards of tert-butyl peroxy-2-ethylhexanoate, the compound accurately associated with CAS number 3006-82-4.

Chemical and Physical Properties

Tert-butyl peroxy-2-ethylhexanoate is an organic peroxide, a class of compounds characterized by the peroxide functional group (R-O-O-R'). It is widely used as a polymerization initiator.

| Property | Value |

| Molecular Formula | C12H24O3 |

| Molecular Weight | 216.32 g/mol [1] |

| Appearance | Colorless liquid with a sweet odor[1] |

| Density | 0.900 g/cm³ at 20°C |

| Boiling Point | 248.9 °C at 760 mmHg (predicted) |

| Melting Point | Approximately -30°C[2] |

| Flash Point | 71.8 °C[1] |

| Water Solubility | 46.3 mg/L at 20°C[1] |

| Active Oxygen Content | 7.40% |

Hazards and Safety Information

Tert-butyl peroxy-2-ethylhexanoate is a thermally unstable substance that can undergo self-accelerating decomposition. It is classified as an organic peroxide type C, liquid, temperature controlled.

| Hazard Class | GHS Classification |

| Organic Peroxide | Type C, H242: Heating may cause a fire[3][4] |

| Skin Sensitization | Category 1, H317: May cause an allergic skin reaction[3][4] |

| Reproductive Toxicity | Category 1B or 2, H360F/H361f: May damage fertility or suspected of damaging fertility[3][4] |

| Hazardous to the Aquatic Environment | Acute Category 1, H400: Very toxic to aquatic life[3][4] |

| Hazardous to the Aquatic Environment | Chronic Category 1 or 2, H410/H411: Very toxic to aquatic life with long lasting effects[3][4] |

Precautionary Statements:

-

Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P234: Keep only in original packaging. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Response: P308+P313: IF exposed or concerned: Get medical advice/attention. P370+P378: In case of fire: Use sand, carbon dioxide or powder extinguisher to extinguish.[4]

-

Storage: P403: Store in a well-ventilated place.[4]

Thermal Stability:

-

Self-Accelerating Decomposition Temperature (SADT): 35°C. The SADT is the lowest temperature at which self-accelerating decomposition in the original packaging may occur.[5][6]

-

Control Temperature (Tc): 20°C. This is the maximum temperature at which the product can be safely transported.[5]

-

Emergency Temperature (Tem): 25°C. This is the temperature at which emergency procedures must be implemented.[5][6]

Experimental Protocols

Use as a Polymerization Initiator for Low-Density Polyethylene (LDPE)

Tert-butyl peroxy-2-ethylhexanoate is an efficient initiator for the high-pressure polymerization of ethylene. It is suitable for both tubular and autoclave processes. To achieve a broad reactivity range, it is often used in combination with other peroxides.

Protocol Outline:

-

The high-pressure reactor (autoclave or tubular) is filled with ethylene monomer.

-

A solution of tert-butyl peroxy-2-ethylhexanoate, often in a solvent like odorless white spirits, is prepared.

-

This initiator solution is injected into the reactor.

-

The temperature and pressure are controlled to maintain the desired reaction rate. The polymerization of ethylene is typically carried out at high pressures.

-

The reaction is monitored for conversion of monomer to polymer.

-

Upon completion, the polymer is separated from the unreacted monomer.

Curing of Unsaturated Polyester Resins

This compound is also used as a curing agent for unsaturated polyester resins at medium to high temperatures (120-160°C).

Protocol Outline:

-

The unsaturated polyester resin is mixed with a styrene monomer.

-

Tert-butyl peroxy-2-ethylhexanoate is added to the resin-styrene mixture as the initiator.

-

The mixture is then heated to the desired curing temperature.

-

The heat causes the peroxide to decompose into free radicals, which initiates the cross-linking of the polyester chains with the styrene, leading to a cured thermoset plastic.

Signaling Pathways and Experimental Workflows

As a polymerization initiator, the primary mechanism of action for tert-butyl peroxy-2-ethylhexanoate is the generation of free radicals upon thermal decomposition. This process is a chemical reaction pathway rather than a biological signaling pathway.

Thermal Decomposition Pathway

The decomposition of tert-butyl peroxy-2-ethylhexanoate initiates the polymerization process. The following diagram illustrates this chemical pathway.

Caption: Thermal decomposition of tert-butyl peroxy-2-ethylhexanoate to form free radicals for polymerization initiation.

Experimental Workflow for Hazard Evaluation

The determination of the Self-Accelerating Decomposition Temperature (SADT) is a critical experimental workflow for assessing the thermal hazard of organic peroxides. The Heat Accumulation Storage Test is a common method.

Caption: Workflow for determining the Self-Accelerating Decomposition Temperature (SADT).

References

A Deep Dive into the Decomposition of Tert-Butyl Peroxy-2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermal decomposition mechanism of tert-butyl peroxy-2-ethylhexanoate (TBPEH), a widely used organic peroxide initiator in polymerization processes. Understanding its decomposition is critical for ensuring process safety, optimizing reaction kinetics, and minimizing hazardous byproducts. This document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways.

Core Decomposition Mechanism

The thermal decomposition of tert-butyl peroxy-2-ethylhexanoate is a free-radical process initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step is rate-determining and results in the formation of a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. These highly reactive intermediates then undergo a series of subsequent reactions, including β-scission, decarboxylation, and hydrogen abstraction, to form a variety of stable end products.

A recent key study on the pyrolysis of TBPEH identified the major decomposition products through techniques such as Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS)[1][2]. The primary pathway involves the decarboxylation of the 2-ethylhexanoyloxyl radical to form carbon dioxide and a heptyl radical. The tert-butoxyl radical primarily undergoes β-scission to yield acetone and a methyl radical.

Quantitative Decomposition Data

The thermal stability and decomposition kinetics of TBPEH are critical parameters for its safe handling and application. These are often characterized by half-life data, activation energy, and the Self-Accelerating Decomposition Temperature (SADT).

Table 1: Thermal Stability and Kinetic Parameters

| Parameter | Value | Reference |

| Activation Energy (Ea) | 124.9 kJ/mol | [3] |

| Half-life (t½) | 0.1 hours at 113°C | [3] |

| 1 hour at 91°C | [3] | |

| 10 hours at 72°C | [3] | |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [3][4] |

| Control Temperature (Tc) | 20°C | [3] |

| Emergency Temperature (Tem) | 25°C | [3] |

Table 2: Major Decomposition Products

While detailed quantitative yields are proprietary to specific studies, the primary products identified through GC/MS analysis are listed below.

| Product | Chemical Formula | Reference |

| Carbon Dioxide | CO₂ | [3] |

| Acetone | C₃H₆O | [5] |

| Methane | CH₄ | [3] |

| tert-Butanol | C₄H₁₀O | [3][5] |

| n-Heptane | C₇H₁₆ | [3][5] |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | [3] |

| Ethane | C₂H₆ | [3] |

Experimental Protocols

The study of TBPEH decomposition involves several key analytical techniques to determine its thermal stability, kinetic parameters, and decomposition products. Below are generalized methodologies for the principal experiments.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with the thermal decomposition of TBPEH, allowing for the determination of onset temperature, enthalpy of decomposition, and kinetic parameters like activation energy.

Objective: To determine the thermal hazard properties and decomposition kinetics of TBPEH.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of TBPEH (typically 1-5 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any generated gases.

-

Instrument Setup: A calibrated DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Non-isothermal (Dynamic) Scan: The sample is heated at a constant rate (e.g., 2, 4, 6, 8, 10 °C/min) over a specified temperature range (e.g., 30-250°C). An empty, sealed crucible is used as a reference.

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature (T₀) and the total heat of decomposition (ΔH). By performing scans at multiple heating rates, the activation energy (Ea) can be calculated using methods such as the Kissinger equation.

Product Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating and identifying the volatile and semi-volatile products formed during the thermal decomposition of TBPEH.

Objective: To identify the chemical composition of the decomposition products.

Methodology:

-

Decomposition: A sample of TBPEH is decomposed in a controlled manner. This can be done in a sealed vial heated in an oven at a specific temperature (e.g., 91°C for 1 hour) or by using a pyrolysis-GC system.

-

Sample Introduction: A sample of the headspace gas or the liquid residue (dissolved in a suitable solvent) is injected into the GC.

-

Gas Chromatography: The volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar Rxi-5ms column). The column temperature is typically programmed to ramp up to elute compounds over a wide boiling range.

-

Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound.

-

Data Analysis: The obtained mass spectra are compared against a spectral library (e.g., NIST) to identify the individual decomposition products.

Conclusion

The thermal decomposition of tert-butyl peroxy-2-ethylhexanoate is a complex process governed by free-radical chemistry. The initial homolysis of the O-O bond dictates the subsequent reaction pathways, leading to the formation of CO₂, acetone, tert-butanol, and various hydrocarbon fragments. The kinetic and thermal stability data presented are essential for the safe design and control of polymerization processes utilizing this initiator. The experimental workflows outlined provide a foundation for researchers to further investigate the decomposition of this and other organic peroxides under specific process conditions.

References

An In-Depth Technical Guide on the Pyrolysis Products of tert-Butyl Peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the pyrolysis products of tert-butyl peroxy-2-ethylhexanoate (TBPEH). The information presented herein is crucial for understanding the thermal decomposition profile of this widely used organic peroxide, ensuring safer handling, and predicting potential interactions in various chemical processes. This document details the identified pyrolysis products, outlines the experimental methodologies for their determination, and presents a logical workflow and the decomposition pathway of TBPEH.

Quantitative Analysis of Pyrolysis Products

The thermal decomposition of tert-butyl peroxy-2-ethylhexanoate results in a range of smaller, more stable molecules. The primary products identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) are summarized below. While precise quantitative yields can vary based on specific pyrolysis conditions (e.g., temperature, heating rate, pressure), the following table represents the major and minor products typically observed.

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Typical Detection Method | Relative Abundance/Remarks |

| Major Products | ||||

| tert-Butanol | C₄H₁₀O | 74.12 | GC-MS, FTIR | A primary decomposition product. |

| Carbon Dioxide | CO₂ | 44.01 | GC-MS, FTIR | A significant gaseous product. |

| 2-Ethylhexanoic acid | C₈H₁₆O₂ | 144.21 | GC-MS | A major acidic product. |

| Methane | CH₄ | 16.04 | GC-MS, FTIR | A common gaseous byproduct. |

| Acetone | C₃H₆O | 58.08 | GC-MS, FTIR | Formed from the tert-butoxy radical.[1] |

| Minor Products | ||||

| n-Heptane | C₇H₁₆ | 100.21 | GC-MS | A hydrocarbon byproduct.[2] |

| Ethane | C₂H₆ | 30.07 | GC-MS | A minor gaseous hydrocarbon.[2] |

| Carbon Monoxide | CO | 28.01 | FTIR | Observed in the gas phase. |

Experimental Protocols

The identification and quantification of the pyrolysis products of tert-butyl peroxy-2-ethylhexanoate involve a combination of analytical techniques designed to handle volatile and semi-volatile organic compounds.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for separating and identifying the volatile and semi-volatile products of pyrolysis.

-

Sample Preparation: A small, accurately weighed sample of tert-butyl peroxy-2-ethylhexanoate (typically in the microgram range) is placed in a quartz sample tube.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a specific temperature (e.g., 300-600 °C) in an inert atmosphere (e.g., helium). The rapid heating ensures reproducible decomposition.

-

Gas Chromatography (GC): The pyrolysis products (pyrolysate) are swept by the carrier gas into a gas chromatograph. The GC column (e.g., a capillary column with a non-polar stationary phase) separates the components of the pyrolysate based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute a wide range of compounds.

-

Mass Spectrometry (MS): The separated components from the GC column enter a mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint for each component, allowing for its identification by comparison with spectral libraries.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This coupled technique provides information about the mass loss of the sample as a function of temperature and identifies the evolved gaseous products.

-

Thermogravimetric Analysis (TGA): A sample of tert-butyl peroxy-2-ethylhexanoate is heated at a controlled rate in a TGA furnace under a specific atmosphere (e.g., nitrogen). The TGA measures the change in mass of the sample as it decomposes.

-

Fourier Transform Infrared Spectroscopy (FTIR): The gaseous products evolved during the TGA experiment are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line. The FTIR analyzes the infrared absorption of the gas mixture, allowing for the identification of functional groups and, consequently, the gaseous products (e.g., CO₂, CO, methane, acetone).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the investigation of tert-butyl peroxy-2-ethylhexanoate pyrolysis products.

Decomposition Pathway of tert-Butyl Peroxy-2-ethylhexanoate

The thermal decomposition of tert-butyl peroxy-2-ethylhexanoate is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of two primary radicals. These radicals then undergo a series of subsequent reactions to form the final stable products. A key study on this topic proposed a likely pyrolysis mechanism.[3][4]

References

Navigating the Solubility of Tert-Butyl Peroxy-2-Ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl peroxy-2-ethylhexanoate, a widely utilized organic peroxide. Understanding its solubility is critical for its safe handling, storage, and effective application as a radical initiator in polymerization and as a curing agent. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visualization of its thermal decomposition pathway.

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility | Notes |

| Water | Protic, Inorganic | 46.3 mg/L at 20°C[1][2] | Considered practically insoluble.[3] |

| Aliphatic Solvents | Nonpolar Hydrocarbon | Miscible | Includes solvents like heptane and odorless mineral spirits. |

| Methanol | Protic, Alcohol | Data not available | Expected to be soluble based on its organic structure. |

| Ethanol | Protic, Alcohol | Data not available | Expected to be soluble. |

| Acetone | Aprotic, Ketone | Data not available | Expected to be soluble. |

| Toluene | Aromatic Hydrocarbon | Data not available | Expected to be soluble. |

| Ethyl Acetate | Aprotic, Ester | Data not available | Expected to be soluble. |

Note: The lack of specific quantitative solubility data in common organic solvents highlights a gap in the publicly available literature. For precise formulation work, experimental determination is recommended.

Experimental Protocol for Determining Solubility in Organic Solvents

For researchers requiring precise solubility data, the following protocol, based on the principles of the OECD Guideline 105 (flask method), can be adapted for organic solvents.[4][5][6][7][8]

Objective: To determine the saturation concentration of tert-butyl peroxy-2-ethylhexanoate in a specific organic solvent at a given temperature.

Materials:

-

Tert-butyl peroxy-2-ethylhexanoate (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass flasks with stoppers

-

Centrifuge and centrifuge tubes (if necessary for phase separation)

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of tert-butyl peroxy-2-ethylhexanoate to a glass flask containing a known volume of the organic solvent. The excess is crucial to ensure saturation is reached.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. A preliminary test may be needed to determine the optimal equilibration time (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

If necessary, centrifuge an aliquot of the supernatant at the same temperature to ensure complete removal of undissolved particles.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of tert-butyl peroxy-2-ethylhexanoate in the diluted sample using a pre-validated analytical method (e.g., HPLC with UV detection or GC-FID).

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL) using the following formula:

Solubility = (Concentration in diluted sample × Dilution factor × Volume of original aliquot) / (Weight of original aliquot)

-

Safety Precautions:

-

Tert-butyl peroxy-2-ethylhexanoate is a thermally unstable organic peroxide and should be handled with extreme care.

-

Avoid exposure to heat, sparks, and flames.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Thermal Decomposition Pathway

Tert-butyl peroxy-2-ethylhexanoate, as a radical initiator, functions by undergoing thermal decomposition to generate free radicals. The primary step is the homolytic cleavage of the weak oxygen-oxygen bond.

Caption: Thermal decomposition of tert-butyl peroxy-2-ethylhexanoate.

The initial decomposition of tert-butyl peroxy-2-ethylhexanoate yields a tert-butoxy radical and a 2-ethylhexanoyloxy radical.[9] The 2-ethylhexanoyloxy radical can then undergo decarboxylation to form a heptyl radical and carbon dioxide. The highly reactive tert-butoxy and heptyl radicals can then initiate polymerization or other chemical reactions.

References

- 1. chembk.com [chembk.com]

- 2. tert-Butyl peroxy-2-ethylhexanoate|3006-82-4|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. yunno.net [yunno.net]

Quantum Chemical Calculations for Tert-Butyl Peroxy-2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the application of quantum chemical calculations to understand the thermal decomposition of tert-butyl peroxy-2-ethylhexanoate (TBPEH). By integrating computational and experimental data, this document offers a comprehensive overview of the methodologies used to assess the thermal stability and reaction mechanisms of this widely used organic peroxide.

Introduction

Tert-butyl peroxy-2-ethylhexanoate (TBPEH) is a crucial organic peroxide utilized as a polymerization initiator and curing agent in the chemical industry.[1] However, its inherent thermal instability, stemming from the labile peroxide bond, poses significant safety risks, including the potential for thermal runaway reactions.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to investigate the decomposition pathways, predict reaction kinetics, and elucidate the underlying mechanisms at a molecular level.[2][3] This guide synthesizes findings from various studies to provide a detailed technical overview for researchers in the field.

Computational Methodologies

The thermal decomposition of TBPEH has been investigated using a combination of quantum chemical calculations and experimental techniques. The computational approaches primarily employ Density Functional Theory (DFT) to model the molecular structures and reaction pathways.

Density Functional Theory (DFT) Calculations

A common computational approach involves geometry optimization and frequency calculations using DFT methods. The B3LYP hybrid functional, which incorporates a combination of Hartree-Fock and DFT exchange-correlation functionals, is frequently used.[4][5] The 6-31G basis set, sometimes with polarization functions like 6-31G(d), is a common choice for these calculations on organic molecules.[4][5]

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: The molecular structure of tert-butyl peroxy-2-ethylhexanoate is first generated using molecular modeling software such as Avogadro.[4][5]

-

Molecular Mechanics Pre-optimization: A preliminary geometry optimization is often performed using a molecular mechanics force field, such as the Universal Force Field (UFF), to obtain a reasonable starting conformation and improve the convergence of subsequent DFT calculations.[4][5]

-

DFT Geometry Optimization: The final geometry optimization is carried out using DFT, for example, with the B3LYP functional and a 6-31G basis set, to locate the minimum energy conformation of the molecule.[4][5] This is typically performed using quantum chemistry software packages like Firefly (PC GAMESS) or Gaussian.[3][4][5]

Thermal Decomposition Mechanism

The initial and critical step in the thermal decomposition of TBPEH is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond.[2][3] This process generates a tert-butoxy radical and a 2-ethylhexanoyloxy radical. These primary radicals can then undergo further reactions, leading to a cascade of radical species and the formation of stable decomposition products.[2]

Gas chromatography-mass spectrometry (GC-MS) experiments are often used to identify the final products of thermal decomposition, which helps in proposing plausible reaction pathways.[6][7] Quantum chemical calculations are then employed to calculate the energy barriers for each step in the proposed pathways, allowing for the determination of the most likely decomposition route.[6][7]

Quantitative Data

Quantum chemical calculations provide valuable quantitative data, such as bond dissociation energies and activation energies, which are crucial for assessing the thermal stability of TBPEH. This data is often complemented by experimental measurements from techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[8]

| Parameter | Method | Value (kJ/mol) | Reference |

| Apparent Activation Energy (Ea) | DSC (Kissinger method) for a mixture with TBPB | ~92.41 | [3] |

| Apparent Activation Energy (Ea) | DSC for a mixture with TBPB | 98.19 | [3] |

| Apparent Activation Energy (Ea) | ARC for a mixture with TBPB | 99.71 | [3] |

TBPB: tert-butyl peroxybenzoate

Experimental and Computational Workflow

The assessment of thermal hazards for organic peroxides like TBPEH typically involves a combined experimental and computational workflow.

Experimental Protocol: Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC experiments are conducted at multiple heating rates to determine the onset temperature of decomposition and the heat of decomposition.[8] The data can be used to calculate the apparent activation energy using kinetic models like the Kissinger method.[3]

-

Accelerating Rate Calorimetry (ARC): ARC experiments provide data on the temperature and pressure changes during adiabatic decomposition, which is crucial for evaluating the potential for thermal runaway.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The decomposition products are identified using GC-MS, providing insights into the reaction mechanism.[6][7]

Conclusion

The integration of quantum chemical calculations with experimental data provides a robust framework for understanding the thermal decomposition of tert-butyl peroxy-2-ethylhexanoate. DFT calculations offer molecular-level insights into reaction mechanisms and energetics, which are essential for predicting and mitigating the thermal hazards associated with this compound. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working in chemical safety, process development, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1-Bis(tert-butylperoxy)cyclohexane | 3006-86-8 | Benchchem [benchchem.com]

- 3. tert-Butyl octaneperoxoate | 13467-82-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Prediction Models for the Self-Accelerating Decomposition Temperature of Organic Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Self-Accelerating Decomposition Temperature (SADT) of tert-Butyl Peroxy-2-ethylhexanoate (TBPEH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-accelerating decomposition temperature (SADT) of tert-Butyl peroxy-2-ethylhexanoate (TBPEH), a critical parameter for the safe handling, storage, and transport of this widely used organic peroxide. The following sections detail quantitative SADT data, experimental protocols for its determination, and a visualization of the thermal decomposition pathway.

Quantitative Data on the SADT of TBPEH

The self-accelerating decomposition temperature is the lowest temperature at which an organic peroxide in its commercial packaging will undergo a self-accelerating decomposition. This decomposition is an exothermic reaction that, if not controlled, can lead to a thermal runaway. The SADT is influenced by factors such as the packaging size and the specific formulation of the peroxide.

| Substance/Mixture | Package Size | SADT (°C) | Activation Energy (Ea) |

| tert-Butyl peroxy-2-ethylhexanoate (technically pure) | 25 kg | 35[1][2][3] | 124.90 kJ/mol[3] |

| tert-Butyl peroxybenzoate (TBPB) / tert-Butyl peroxy-2-ethylhexanoate (TBPEH) Mixture | 25 kg | 34 | Not Specified |

| tert-Butyl peroxybenzoate (TBPB) / tert-Butyl peroxy-2-ethylhexanoate (TBPEH) Mixture | 100 kg | 32 | Not Specified |

Experimental Protocols for SADT Determination

The internationally recognized method for determining the SADT of organic peroxides is the Heat Accumulation Storage Test, as described in the United Nations' "Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria".[3][4] The following is a generalized protocol based on the UN Test H.1 and H.4, which are suitable for liquid organic peroxides like TBPEH.[5][6][7]

Objective: To determine the lowest ambient temperature at which a substance in a specific packaging undergoes self-accelerating decomposition.

Apparatus:

-

A test chamber or oven with controlled temperature regulation.

-

Temperature recording equipment for both the oven and the sample.

-

The commercial packaging for the substance (or a representative Dewar vessel with similar heat loss characteristics for smaller scale tests).[4]

-

A thermowell to position a thermocouple at the center of the package.[6]

Procedure:

-

Sample Preparation: The TBPEH sample is placed in its commercial packaging. A thermocouple is inserted into the thermowell to monitor the center temperature of the sample.

-

Test Initiation: The packaged sample is placed in the center of the temperature-controlled oven.

-

Temperature Monitoring: The oven is set to a predetermined constant temperature. The temperature of both the oven and the sample are continuously monitored and recorded.

-

Observation Period: The test is conducted for a period of seven days or until a self-accelerating decomposition occurs.

-

Criteria for Decomposition: A self-accelerating decomposition is considered to have occurred if the sample temperature exceeds the oven temperature by 6°C or more.[6]

-

Iterative Testing:

-

If the sample's temperature does not exceed the oven temperature by 6°C within seven days, the test is repeated with a fresh sample at a 5°C higher oven temperature.[6]

-

If self-accelerating decomposition occurs, the test is repeated with a fresh sample at a 5°C lower oven temperature to find the lowest temperature at which this phenomenon happens.

-

-

SADT Determination: The SADT is reported as the lowest oven temperature at which self-accelerating decomposition is observed.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of TBPEH and a typical experimental workflow for SADT determination.

References

- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 3. nouryon.com [nouryon.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. united-initiators.com [united-initiators.com]

- 6. unece.org [unece.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl Peroxy-2-ethylhexanoate in Low-Density Polyethylene (LDPE) Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl peroxy-2-ethylhexanoate (TBPEH) as a free-radical initiator in the production of low-density polyethylene (LDPE). This document includes key physical and chemical properties, detailed experimental protocols for high-pressure polymerization, and data on the influence of initiator concentration on polymer properties.

Introduction

Tert-butyl peroxy-2-ethylhexanoate, also known by trade names such as Trigonox 21, is a highly efficient organic peroxide initiator used extensively in the high-pressure polymerization of ethylene to produce LDPE.[1][2][3] Its primary function is to generate free radicals upon thermal decomposition, which initiate the polymerization chain reaction.[4][5] The choice of initiator is critical as it influences the reaction kinetics, reactor safety, and the final properties of the polymer, such as molecular weight, melt flow index (MFI), and density.[2][6]

TBPEH is favored for its decomposition temperature range, which is suitable for both tubular and autoclave LDPE production processes.[3] It is often used in combination with other peroxides to achieve a broader reactivity range and better control over the polymerization process.[3]

Physicochemical Properties and Safety Data

A summary of the key properties of tert-butyl peroxy-2-ethylhexanoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3006-82-4 | [3] |

| Molecular Formula | C₁₂H₂₄O₃ | [7] |

| Molecular Weight | 216.3 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Density (20 °C) | 0.900 g/cm³ | [3] |

| Active Oxygen Content | 7.40% | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [1] |

| 10-hour Half-life Temperature | 72 °C (in chlorobenzene) | [3] |

| 1-hour Half-life Temperature | 91 °C (in chlorobenzene) | [3] |

| 0.1-hour Half-life Temperature | 113 °C (in chlorobenzene) | [3] |

Safety Precautions: Organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[3] TBPEH should be stored in a cool, well-ventilated area, away from heat sources, and direct sunlight.[3] It is crucial to avoid contact with reducing agents, acids, alkalis, and heavy metal compounds.[3] Please refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Mechanism of LDPE Production using TBPEH

The production of LDPE via free-radical polymerization initiated by TBPEH involves three main stages: initiation, propagation, and termination.

Initiation

The process begins with the thermal decomposition of tert-butyl peroxy-2-ethylhexanoate. The relatively weak oxygen-oxygen single bond in the peroxide group breaks homolytically when heated, generating two free radicals: a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. The 2-ethylhexanoyloxyl radical is unstable and can further decompose to an ethylhexyl radical and a molecule of carbon dioxide. These highly reactive radicals then attack the double bond of an ethylene monomer, initiating the polymerization chain.[7][8]

Caption: Initiation of ethylene polymerization by TBPEH.

Propagation

The newly formed monomer radical reacts with other ethylene monomers in a chain reaction. With each addition, the active radical site is transferred to the end of the growing polymer chain. This process repeats, rapidly increasing the length of the polyethylene chain.[8]

Termination

The growth of the polymer chain is terminated when two radical species react with each other. This can occur through combination, where two growing chains join to form a single longer chain, or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

Caption: A simplified workflow for LDPE production.

Experimental Protocols

The following protocols outline the general procedures for LDPE synthesis in high-pressure autoclave and tubular reactors. These are generalized protocols and may require optimization based on specific equipment and desired polymer properties.

High-Pressure Autoclave Reactor Protocol

-

Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and free of contaminants. The reactor should be equipped with a stirrer, temperature and pressure sensors, and injection ports for the initiator and monomer.

-

Purging: Purge the reactor with high-purity nitrogen to remove any oxygen, which can act as an uncontrolled initiator and pose a safety hazard.

-

Pressurization and Heating: Introduce purified ethylene gas into the reactor and pressurize to the desired reaction pressure (typically 1,000 to 3,000 atm).[9] Heat the reactor to the target reaction temperature (typically 150-300 °C).[9]

-

Initiator Injection: Prepare a solution of tert-butyl peroxy-2-ethylhexanoate in a suitable solvent (e.g., a high-purity alkane). Inject the initiator solution into the reactor at a controlled rate. The concentration of the initiator will influence the rate of polymerization and the molecular weight of the resulting LDPE.

-

Polymerization: Maintain the reaction at the set temperature and pressure. The polymerization of ethylene is highly exothermic, and the reactor temperature must be carefully controlled to prevent runaway reactions.

-

Termination and Depressurization: After the desired reaction time, stop the initiator feed and cool the reactor. Carefully vent the unreacted ethylene.

-

Product Recovery: Collect the molten LDPE from the reactor. The polymer is then typically extruded and pelletized.

-

Analysis: Characterize the resulting LDPE for its properties, including Melt Flow Index (ASTM D1238) and density (ASTM D1505).

High-Pressure Tubular Reactor Protocol

-

System Preparation: Ensure the tubular reactor system, including compressors, pre-heaters, and separators, is clean and leak-free.

-

Ethylene Feed: Compress purified ethylene to the required pressure (typically 1,000 to 3,000 atm) and heat it to the initiation temperature.

-

Initiator Injection: Inject a solution of tert-butyl peroxy-2-ethylhexanoate into the ethylene stream at the entrance of the tubular reactor. Multiple injection points along the reactor are often used to maintain the reaction and control the temperature profile.

-

Polymerization: The polymerization reaction occurs as the mixture flows through the long, jacketed tube. The temperature is controlled by circulating a cooling medium through the jacket.

-

Separation: At the reactor outlet, the mixture of LDPE and unreacted ethylene is passed through a high-pressure separator to separate the molten polymer from the unreacted gas.

-

Recycling and Product Finishing: The unreacted ethylene is recycled back to the compressor. The molten LDPE is then extruded and pelletized.

-

Characterization: Analyze the LDPE pellets for MFI and density.

Influence of Initiator Concentration on LDPE Properties

The concentration of tert-butyl peroxy-2-ethylhexanoate has a significant impact on the properties of the resulting LDPE. Generally, a higher initiator concentration leads to a higher rate of polymerization. This, in turn, affects the molecular weight and melt flow index of the polymer.

General Trends:

-

Increased Initiator Concentration:

-

Leads to a higher concentration of free radicals.

-

Increases the rate of polymerization.

-

Results in a lower average molecular weight due to a higher number of polymer chains being initiated.

-

Leads to a higher Melt Flow Index (MFI), as lower molecular weight polymers flow more easily.[10][11]

-

May have a minor effect on the density of the LDPE.

-

The following table provides a qualitative summary of the expected effects. Quantitative data is highly dependent on specific reactor conditions and ethylene purity.

| Initiator Concentration | Monomer Conversion Rate | Average Molecular Weight | Melt Flow Index (MFI) |

| Low | Lower | Higher | Lower |

| Medium | Moderate | Moderate | Moderate |

| High | Higher | Lower | Higher |

Conclusion

Tert-butyl peroxy-2-ethylhexanoate is a versatile and efficient initiator for the production of low-density polyethylene. By carefully controlling the initiator concentration, reaction temperature, and pressure, the properties of the resulting LDPE can be tailored to meet the requirements of various applications. The protocols and data presented in these notes provide a foundation for researchers and scientists working in the field of polymer synthesis and materials development. Further optimization of reaction conditions is often necessary to achieve specific polymer characteristics.

References

- 1. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.intratec.us [cdn.intratec.us]

- 4. High Pressure Polymerization [faculty.washington.edu]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Cambridge Polymer Group :: Correlating Melt Flow Index to Molecular Weight [campoly.com]

- 11. aidic.it [aidic.it]

Application Notes and Protocols for the Suspension Polymerization of Vinyl Chloride Using tert-Butyl Peroxy-2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The suspension polymerization of vinyl chloride monomer (VCM) is the most prevalent method for producing polyvinyl chloride (PVC), a versatile thermoplastic with widespread applications. The choice of initiator is a critical parameter that significantly influences the polymerization kinetics, as well as the molecular weight, morphology, and final properties of the PVC resin. tert-Butyl peroxy-2-ethylhexanoate (TBPEH) is a widely used organic peroxide initiator for this process due to its favorable decomposition kinetics in the typical temperature range of vinyl chloride polymerization.

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl peroxy-2-ethylhexanoate as an initiator in the laboratory-scale suspension polymerization of vinyl chloride.

Principle of Suspension Polymerization

In this process, liquid vinyl chloride monomer is dispersed as fine droplets in an aqueous medium. The polymerization is initiated by a monomer-soluble initiator, such as tert-butyl peroxy-2-ethylhexanoate, which is dissolved in the VCM droplets. The reaction proceeds within these droplets, which are stabilized against coalescence by a suspending agent dissolved in the aqueous phase. Each monomer droplet can be considered a mini-bulk reactor. As the polymerization progresses, the PVC polymer precipitates within the monomer droplets. The resulting product is a slurry of fine, porous PVC beads, which can be easily separated, washed, and dried.

Influence of tert-Butyl Peroxy-2-Ethylhexanoate Concentration

The concentration of tert-butyl peroxy-2-ethylhexanoate directly impacts the rate of polymerization and the molecular weight of the resulting PVC. Generally, a higher initiator concentration leads to a faster polymerization rate due to a higher concentration of free radicals. However, this also typically results in a lower average molecular weight, as the increased number of radicals leads to the formation of a larger number of shorter polymer chains. The selection of the optimal initiator concentration is therefore a balance between achieving a desirable reaction rate and obtaining the target molecular weight for the intended application.

Data Presentation: Effect of TBPEH Concentration on PVC Properties

The following table summarizes the typical relationship between the concentration of tert-butyl peroxy-2-ethylhexanoate and the key properties of the resulting PVC resin. The data presented is representative of typical outcomes under controlled laboratory conditions.

| Initiator Concentration (wt% based on VCM) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| 0.03 | ~ 85 | ~ 65,000 | ~ 135,000 | ~ 2.1 |

| 0.05 | ~ 88 | ~ 58,000 | ~ 120,000 | ~ 2.0 |

| 0.08 | ~ 90 | ~ 50,000 | ~ 105,000 | ~ 2.1 |

| 0.12 | ~ 92 | ~ 42,000 | ~ 90,000 | ~ 2.1 |

Note: These values are illustrative and can be influenced by other reaction parameters such as temperature, suspending agent type and concentration, and reactor design.

Experimental Protocols

Materials and Equipment

-

Monomer: Vinyl Chloride Monomer (VCM), polymerization grade

-

Initiator: tert-Butyl peroxy-2-ethylhexanoate (TBPEH)

-

Suspending Agent: Polyvinyl alcohol (PVA), 70-80% hydrolyzed

-

Continuous Phase: Deionized water

-

Reactor: A high-pressure glass or stainless steel reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and ports for charging and sampling.

-

Ancillary Equipment: Vacuum pump, nitrogen source, heating/cooling circulator, and appropriate safety equipment for handling VCM.

Detailed Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale suspension polymerization of vinyl chloride.

Caption: Workflow for PVC Synthesis

Step-by-Step Protocol

-

Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Assemble the reactor system, ensuring all connections are secure and leak-proof.

-

Charging of Aqueous Phase: Charge the reactor with deionized water (typically in a water-to-monomer ratio of 1.5:1 to 2:1 by weight). Add the suspending agent, such as polyvinyl alcohol, to the water and stir until fully dissolved. The concentration of the suspending agent is typically in the range of 0.05 to 0.5 wt% based on the monomer.

-

Deoxygenation: Seal the reactor and deoxygenate the aqueous phase by purging with high-purity nitrogen for at least 30 minutes while stirring. Oxygen can inhibit free-radical polymerization.

-

Charging of Vinyl Chloride Monomer: Carefully charge the desired amount of liquid vinyl chloride monomer into the sealed and deoxygenated reactor. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Charging of Initiator: Prepare a solution of tert-butyl peroxy-2-ethylhexanoate in a small amount of VCM. The initiator concentration typically ranges from 0.03 to 0.12 wt% based on the total VCM weight. Introduce the initiator solution into the reactor.

-

Polymerization: Start the mechanical stirrer to disperse the VCM into droplets. Heat the reactor to the desired polymerization temperature, typically between 50°C and 70°C. The polymerization is an exothermic reaction, so the temperature should be carefully controlled using a heating/cooling circulator.

-

Monitoring: Monitor the reaction progress by observing the pressure drop inside the reactor. The pressure will remain relatively constant as long as a separate liquid monomer phase is present and will start to drop as the monomer is consumed. Maintain constant stirring throughout the reaction to ensure good dispersion and heat transfer.

-

Termination: The polymerization is typically stopped at a monomer conversion of 85-90% to ensure good polymer properties and morphology. This is often indicated by a specific pressure drop (e.g., 2-3 bar below the initial pressure). To terminate the reaction, cool the reactor rapidly.

-

Venting: In a controlled and safe manner, vent the unreacted vinyl chloride monomer from the reactor to a designated recovery or disposal system.

-

Product Recovery: Open the reactor and discharge the PVC slurry. Filter the slurry to separate the PVC beads from the aqueous phase. Wash the collected PVC beads thoroughly with deionized water to remove any residual suspending agent and other impurities.

-

Drying: Dry the washed PVC resin in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Characterization: Characterize the final PVC resin for properties such as molecular weight (using gel permeation chromatography), particle size distribution, and porosity.

Logical Relationships in Suspension Polymerization

The interplay of various parameters determines the final characteristics of the PVC resin. The following diagram illustrates these relationships.

Caption: Parameter Interdependencies

Safety Considerations

-

Vinyl Chloride Monomer (VCM): VCM is a known human carcinogen and is highly flammable. All handling of VCM must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Organic Peroxides: tert-Butyl peroxy-2-ethylhexanoate is an organic peroxide and can be thermally unstable. It should be stored at the recommended temperature and handled with care to avoid sources of heat, sparks, and contamination.

-

Pressure: The polymerization is carried out under pressure. The reactor must be rated for the expected operating pressures and equipped with a pressure relief device.

These application notes and protocols are intended for use by qualified personnel in a laboratory setting. It is essential to consult the Safety Data Sheets (SDS) for all chemicals used and to follow all institutional safety guidelines.

Application Notes and Protocols: Tert-butyl Peroxy-2-ethylhexanoate as a Curing Agent for Unsaturated Polyester Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl peroxy-2-ethylhexanoate (TBPEH) as a curing agent for unsaturated polyester resins (UPR). This document is intended to guide researchers and professionals in the effective application of this initiator for the fabrication of thermoset composites.

Introduction

Tert-butyl peroxy-2-ethylhexanoate (TBPEH) is an organic peroxide that serves as a highly efficient initiator for the free radical polymerization of unsaturated polyester resins.[1] It is classified as a medium-temperature initiator, typically employed in curing processes at elevated temperatures.[2][3][4] Its rapid decomposition at these temperatures facilitates the formation of a cross-linked, three-dimensional polymer network, resulting in a rigid, durable final product.[1] TBPEH is particularly well-suited for hot press molding applications such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC), as well as for pultrusion and filament winding processes.[1] The curing process can be accelerated by the addition of promoters, such as cobalt compounds.[1]

Physicochemical Properties of Tert-butyl Peroxy-2-ethylhexanoate

A summary of the key physicochemical properties of TBPEH is presented in Table 1. Understanding these properties is crucial for safe handling and effective application.

| Property | Value |

| CAS Number | 3006-82-4 |

| Molecular Formula | C₁₂H₂₄O₃ |

| Molecular Weight | 216.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~0.89 g/cm³ |

| Flash Point | 85°C |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C |

| Half-life (in chlorobenzene) | 0.1 hr at 113°C, 1 hr at 91°C, 10 hr at 72°C |

Curing Mechanism

The curing of unsaturated polyester resins with TBPEH proceeds via a free-radical chain polymerization mechanism. The process is initiated by the thermal decomposition of the peroxide, which generates free radicals. These radicals then react with the vinyl groups of the styrene monomer and the unsaturated polyester chains, leading to the formation of a cross-linked network.

Caption: Curing mechanism of unsaturated polyester resin with TBPEH.

Experimental Protocols

Materials and Equipment

-

Unsaturated polyester resin (orthophthalic or isophthalic)

-

Styrene monomer

-

Tert-butyl peroxy-2-ethylhexanoate (TBPEH)

-

Cobalt naphthenate or cobalt octoate (accelerator, typically 6% solution)

-

Glass beakers or disposable mixing cups

-

Stirring rods or mechanical stirrer

-

Molds (e.g., silicone or aluminum)

-

Curing oven or hot plate

-

Differential Scanning Calorimeter (DSC) for kinetic studies (optional)

-

Universal testing machine for mechanical property analysis (optional)

Experimental Workflow

Caption: General experimental workflow for curing UPR with TBPEH.

Standard Curing Protocol

This protocol provides a general procedure for curing an unsaturated polyester resin using TBPEH. The specific concentrations and curing parameters may need to be optimized based on the specific resin system and desired properties.

-

Resin Preparation: In a suitable mixing vessel, combine the unsaturated polyester resin and styrene monomer at the desired ratio (e.g., 70:30 by weight). Mix thoroughly until a homogeneous solution is obtained.

-

Accelerator Addition: Add the cobalt accelerator to the resin mixture (e.g., 0.1-0.5 phr - parts per hundred parts of resin). Mix thoroughly.

-

Initiator Addition: Carefully add the tert-butyl peroxy-2-ethylhexanoate to the resin-accelerator mixture (e.g., 1-2 phr). Stir gently but thoroughly to ensure uniform dispersion. Avoid vigorous mixing to minimize air entrapment.

-

Casting: Pour the catalyzed resin mixture into the desired mold.

-

Curing: Place the mold in a preheated oven at the desired curing temperature. The curing temperature can range from 60°C to 160°C, depending on the desired curing time and the presence of an accelerator.[1]

-

Post-Curing (Optional): For optimal mechanical properties, a post-curing step at a higher temperature (e.g., 80-120°C) for several hours may be beneficial.

Quantitative Data

The concentration of TBPEH and the curing temperature significantly influence the curing kinetics and the final properties of the cured resin.

Effect of Initiator and Temperature on Gel Time

The gel time is the time required for the liquid resin to transition into a gel-like state. It is an important parameter for processing as it defines the working time.

| Initiator System | Temperature Range (°C) |

| TBPEH (single initiator) | 65.0 - 78.0[3] |

| MEKP/TBPEH (dual initiator) | 65.0 - 75.0[3] |

Note: The use of a dual-initiator system, such as combining a low-temperature initiator like Methyl Ethyl Ketone Peroxide (MEKP) with TBPEH, can accelerate the curing process.[3]

Mechanical Properties of Cured Resin

The mechanical properties of the cured unsaturated polyester resin are dependent on the curing system and conditions.

| Initiator System | Compressive Strength (Specific, Ps) |

| MEKP/TBPEH dual-initiator | 42.08 ± 0.26 MPa·g⁻¹·cm³[3] |

| TAEC/TBPB dual-initiator | 43.32 ± 0.45 MPa·g⁻¹·cm³[3] |

Note: TAEC (tert-amyl peroxy-2-ethylhexyl carbonate) and TBPB (tert-butyl peroxybenzoate) are other types of organic peroxide initiators.[3]

Safety Precautions

Tert-butyl peroxy-2-ethylhexanoate is a reactive and thermally unstable compound that must be handled with care.

-

Storage: Store in a cool, well-ventilated area, away from heat sources and direct sunlight. The self-accelerating decomposition temperature (SADT) is 35°C, above which it can decompose violently.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and heavy metal compounds (e.g., accelerators) in concentrated forms.

-

Disposal: Dispose of unused material and containers in accordance with local, state, and federal regulations. Never dispose of pure peroxide in a standard waste stream.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. nbinno.com [nbinno.com]

- 2. Curing thermodynamics and kinetics of unsaturated polyester resin with different chain length of saturated aliphatic bi… [ouci.dntb.gov.ua]

- 3. Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator [mdpi.com]

Application Notes and Protocols: The Role of tert-Butyl Peroxy-2-ethylhexanoate in Free Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl peroxy-2-ethylhexanoate (TBPEH) as a versatile initiator in free radical polymerization. This document includes its chemical and physical properties, decomposition kinetics, and detailed protocols for its application in various polymerization techniques.

Introduction to tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)

Tert-butyl peroxy-2-ethylhexanoate, an organic peroxide of the perester class, is a widely utilized initiator for the free radical polymerization of a variety of vinyl monomers.[1][2] Its popularity stems from its ability to generate free radicals at a controlled rate upon thermal decomposition, making it suitable for a range of polymerization temperatures and processes.[3] TBPEH is particularly valued for producing polymers with high purity, as its decomposition byproducts are benzene-free, which is a critical attribute for applications in the medical and food packaging industries.[3]

Physicochemical Properties and Decomposition Kinetics

A thorough understanding of the properties of TBPEH is essential for its safe handling and effective use in polymerization reactions.

Table 1: Physicochemical Properties of tert-Butyl Peroxy-2-ethylhexanoate

| Property | Value |

| CAS Number | 3006-82-4 |

| Molecular Formula | C₁₂H₂₄O₃ |

| Molecular Weight | 216.3 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.89 g/cm³ |

| Flash Point | 85°C |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C |

Table 2: Decomposition Kinetics of tert-Butyl Peroxy-2-ethylhexanoate

| Half-life | Temperature (°C) |

| 10 hours | 72 |

| 1 hour | 91 |

| 0.1 hours (6 minutes) | 113 |

| 1 second | 185 |

The rate of decomposition of TBPEH is highly temperature-dependent. The half-life data is crucial for selecting the appropriate polymerization temperature to achieve a desired initiation rate and, consequently, control over the polymerization process and the final polymer properties.[4]

Mechanism of Initiation

The initiation of polymerization by TBPEH proceeds via the thermal decomposition of the peroxide bond, which generates two primary radical species: a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. The 2-ethylhexanoyloxyl radical can further undergo decarboxylation to form a secondary heptyl radical. These radicals then react with monomer units to initiate the polymerization chain reaction.

Experimental Protocols

The following are generalized protocols for the use of TBPEH in common free radical polymerization techniques. These should be considered as starting points and may require optimization for specific monomers and desired polymer characteristics.

Solution Polymerization of an Acrylic Monomer (e.g., Methyl Methacrylate)

This protocol describes a typical setup for the solution polymerization of methyl methacrylate.

Materials:

-

Methyl Methacrylate (MMA), inhibitor removed

-

Toluene, anhydrous

-

tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)

-

Nitrogen gas, high purity

-

Methanol

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-